Conformational Impact of Diazepane vs. Piperazine Ring Size
In a medicinal chemistry program targeting orexin receptors, N,N-disubstituted 1,4-diazepanes exhibited distinct conformational preferences compared to their piperazine counterparts. The seven-membered diazepane ring adopts a chair-like conformation that positions substituents differently in three-dimensional space relative to the six-membered piperazine chair, which directly impacts receptor-binding geometry and antagonist potency [1]. This is a class-level inference: the target compound's 1,4-diazepane core shares the conformational properties of this scaffold class, while the piperazine analog 1-acetyl-4-(4-nitrophenyl)piperazine (CAS 16264-08-7) provides a direct comparator with a fundamentally different ring system.
| Evidence Dimension | Ring size and conformational flexibility (number of ring atoms) |
|---|---|
| Target Compound Data | 7-membered 1,4-diazepane ring; MW 263.29 g/mol |
| Comparator Or Baseline | 1-Acetyl-4-(4-nitrophenyl)piperazine (CAS 16264-08-7): 6-membered piperazine ring; MW 249.27 g/mol |
| Quantified Difference | One additional methylene unit (+14 Da) in the target ring system; altered chair vs. chair conformational energetics and nitrogen lone-pair orientation |
| Conditions | Structures computed and compared by molecular mechanics; relevant to all receptor-binding and synthetic applications |
Why This Matters
For procurement decisions in SAR campaigns, selecting the diazepane scaffold over the piperazine scaffold is critical when the target receptor's binding pocket requires the distinct spatial presentation of substituents conferred by the larger ring.
- [1] Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(14), 4201–4205. doi:10.1016/j.bmcl.2010.05.060. View Source
